Product packaging for 5-Methyl-1,4-diazabicyclo[3.2.1]octane(Cat. No.:CAS No. 111453-71-5)

5-Methyl-1,4-diazabicyclo[3.2.1]octane

Cat. No.: B055667
CAS No.: 111453-71-5
M. Wt: 126.2 g/mol
InChI Key: MMMRYGZVTYXUJO-UHFFFAOYSA-N
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Description

5-Methyl-1,4-diazabicyclo[3.2.1]octane is a structurally intriguing and synthetically valuable bicyclic diamine. Its unique, sterically constrained "nortropane" scaffold, featuring a bridgehead nitrogen, makes it a privileged building block in organic synthesis and medicinal chemistry research. This compound serves as a key precursor and a versatile ligand in catalytic systems, where its rigid geometry and basic nitrogen atoms can influence reaction pathways and enantioselectivity, particularly in transition metal-catalyzed reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2 B055667 5-Methyl-1,4-diazabicyclo[3.2.1]octane CAS No. 111453-71-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111453-71-5

Molecular Formula

C7H14N2

Molecular Weight

126.2 g/mol

IUPAC Name

5-methyl-1,4-diazabicyclo[3.2.1]octane

InChI

InChI=1S/C7H14N2/c1-7-2-4-9(6-7)5-3-8-7/h8H,2-6H2,1H3

InChI Key

MMMRYGZVTYXUJO-UHFFFAOYSA-N

SMILES

CC12CCN(C1)CCN2

Canonical SMILES

CC12CCN(C1)CCN2

Synonyms

1,4-Diazabicyclo[3.2.1]octane,5-methyl-(9CI)

Origin of Product

United States

Advanced Structural Characterization and Conformational Analysis of 5 Methyl 1,4 Diazabicyclo 3.2.1 Octane Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in deducing the molecular structure of novel compounds. For derivatives of 5-Methyl-1,4-diazabicyclo[3.2.1]octane, a suite of methods provides complementary information regarding connectivity, molecular formula, and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. For derivatives of the this compound scaffold, ¹H and ¹³C NMR provide initial information on the chemical environment of each proton and carbon atom.

¹H and ¹³C NMR: The chemical shifts in ¹H and ¹³C NMR spectra are indicative of the electronic environment of the nuclei. For example, in 4-((1RS,5RS,7SR)- 5-methyl-2,4-dioxo-3,6-diazabicyclo[3.2.1]octan-7-yl)benzonitrile, the methyl group protons appear as a singlet at 1.38 ppm, while the carbon of this methyl group resonates at 18.73 ppm. nih.gov The protons on the bicyclic framework exhibit complex splitting patterns due to spin-spin coupling, which provides valuable information about the connectivity of the atoms.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY, HSQC, HMBC, and NOESY, are indispensable for assembling the complete molecular structure and determining relative stereochemistry.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically separated by two or three bonds).

HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings (two or three bonds) between protons and carbons, which is crucial for piecing together the bicyclic core and connecting substituents. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing critical information about the molecule's stereochemistry and conformation. acs.orgscribd.com For instance, NOESY correlations can establish the relative orientation of the methyl group at the C5 position with respect to other protons on the bicyclic frame. acs.org

The following table presents NMR data for a representative derivative, illustrating the type of information obtained.

Technique Compound Observed Data Reference
¹H NMR4-((1RS,5RS,7SR)- 5-methyl-2,4-dioxo-3,6-diazabicyclo[3.2.1]octan-7-yl)benzonitrile(400 MHz, DMSO-d₆): δ 1.38 (s, 3H, CH₃), 2.00 (dd, J 11.8, 4.0, 1H, H-8a), 2.31 (d, J 11.8, 1H, H-8b), 3.37 (br. s, 1H, H-1), 4.93 (dd, J 7.8, 5.8, 1H, H-7) nih.gov
¹³C NMR4-((1RS,5RS,7SR)- 5-methyl-2,4-dioxo-3,6-diazabicyclo[3.2.1]octan-7-yl)benzonitrile(100 MHz, DMSO-d₆): δ 18.73 (CH₃), 40.82, 52.78, 62.73, 63.09 nih.gov

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental composition. This technique is crucial for confirming the molecular formula of a newly synthesized compound, distinguishing it from other potential structures with the same nominal mass. For several nitroxide radical derivatives of 5-methyl-diazabicyclo[3.2.1]octenone, HRMS was used to confirm their elemental composition by comparing the experimentally observed mass with the calculated mass. mdpi.com

Compound Molecular Formula Calculated Mass [M]⁺ Observed Mass [M]⁺ Reference
1,5,7-Trimethyl-6,8-diazabicyclo[3.2.1]oct-6-en-3-one 8-oxylC₉H₁₃N₂O₂181.0972181.0970 mdpi.com
5-Methyl-1,7-pentamethylene-6,8-diazabicyclo[3.2.1]oct-6-en-3-one-8-oxylC₁₂H₁₇N₂O₂221.1285221.1286 mdpi.com

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is a rapid and effective method for identifying the presence of specific functional groups. The core this compound structure would exhibit characteristic C-H and C-N stretching and bending vibrations. Derivatives of this scaffold show additional bands corresponding to their unique functional groups. For example, the IR spectra of various 5-methyl-6,8-diazabicyclo[3.2.1]oct-6-en-3-one derivatives show strong absorption bands for carbonyl (C=O) and imine (C=N) groups. mdpi.com

Compound Functional Group Vibrational Frequency (cm⁻¹) Reference
1,5,7-Trimethyl-6,8-diazabicyclo[3.2.1]oct-6-en-3-one 8-oxylC=O (ketone), C=N (imine)1718, 1626 mdpi.com
5-Methyl-1,7-tetramethylene-6,8-diazabicyclo[3.2.1]oct-6-en-3-one 8-oxylC=O (ketone), C=N (imine)1716, 1628 mdpi.com
5-Methyl-1,7-pentamethylene-6,8-diazabicyclo[3.2.1]oct-6-en-3-one-8-oxylC=O (ketone), C=N (imine)1722 and 1711, 1616 mdpi.com

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as organic radicals. libretexts.orgunibo.it Should this compound or its derivatives form a radical species, such as a radical cation or a stable nitroxide radical, ESR would be the definitive method for its characterization. ethernet.edu.etnumberanalytics.com

The interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N and ¹H) results in hyperfine splitting of the ESR signal. The resulting splitting pattern and coupling constants provide a detailed map of the unpaired electron's distribution within the molecule. In the case of diazabicycloalkane radical cations, a three-electron σ bond can form between the two nitrogen atoms. ethernet.edu.et For stable nitroxide radicals derived from 5-methyl-diazabicyclo[3.2.1]octenone, ESR spectra show a broad triplet pattern due to the coupling of the unpaired electron with the nitrogen nucleus of the nitroxide group. mdpi.com

Compound ESR Data (in PhMe) Reference
1,5,7-Trimethyl-6,8-diazabicyclo[3.2.1]oct-6-en-3-one 8-oxylbroad triplet; aN1 = 1.852 mT; giso = 2.0054 mdpi.com
5-Methyl-1,7-pentamethylene-6,8-diazabicyclo[3.2.1]oct-6-en-3-one-8-oxylbroad triplet; aN1 = 1.841 mT; giso = 2.00667 mdpi.com

X-ray Diffraction for Solid-State Molecular Architecture Determination

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. This technique yields precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated, offering a definitive view of the molecule's three-dimensional architecture, including its absolute and relative stereochemistry. acs.orgnih.gov

For the derivative 4-[(1RS,5RS,7SR)-5-Methyl-2,4-dioxo-3,6-diazabicyclo[3.2.1]octan-7-yl]benzonitrile, X-ray analysis confirmed the relative stereochemistry of the three stereogenic carbon atoms. iucr.org The data revealed the precise geometry of the bicyclic framework and the endo orientation of the 4-cyanophenyl substituent. nih.goviucr.org Such studies are crucial for validating structures proposed by other means and for understanding intermolecular interactions, like hydrogen bonding, in the crystal lattice. iucr.org

Parameter 4-[(1RS,5RS,7SR)-5-Methyl-2,4-dioxo-3,6-diazabicyclo[3.2.1]octan-7-yl]benzonitrile Reference
Molecular FormulaC₁₄H₁₃N₃O₂ nih.goviucr.org
Crystal SystemMonoclinic nih.goviucr.org
Space GroupP 2₁/c iucr.org
a (Å)14.8572 (13) nih.goviucr.org
b (Å)6.2269 (6) nih.goviucr.org
c (Å)13.1215 (12) nih.goviucr.org
β (°)95.568 (1) nih.goviucr.org
V (ų)1208.20 (19) nih.goviucr.org

Investigation of Conformational Dynamics and Stereochemical Control in Bridged Systems

The 1,4-diazabicyclo[3.2.1]octane framework is a conformationally restricted system. nih.gov It is composed of a fused six-membered piperazine (B1678402) ring and a five-membered pyrrolidine (B122466) ring. The inherent rigidity of this bridged system significantly limits its conformational freedom compared to monocyclic analogues. uci.edu

Stereochemical control is a significant challenge in the synthesis of substituted diazabicyclo[3.2.1]octanes. evitachem.com The bridged structure creates multiple stereocenters, leading to the possibility of various diastereomers. The spatial arrangement of substituents can dramatically influence the molecule's properties, making stereoselective synthesis methods highly desirable.

Mechanistic Organic Chemistry: Reactivity and Transformation Pathways of 5 Methyl 1,4 Diazabicyclo 3.2.1 Octane Analogues

Intramolecular Rearrangement Mechanisms

The diazabicyclo[3.2.1]octane core is not always the thermodynamic endpoint of reactions in which it is formed. It can serve as a key intermediate that undergoes skeletal rearrangements to yield different, often more stable, bicyclic or tricyclic systems. nih.gov

A significant transformation of the 3,8-diazabicyclo[3.2.1]octane system is its conversion to the isomeric 2,5-diazabicyclo[2.2.2]octane framework. acs.orgacs.org This skeletal rearrangement has been shown to proceed via a Wagner-Meerwein rearrangement. nih.govresearchgate.net The Wagner–Meerwein rearrangement is a class of carbocation 1,2-rearrangement reactions where an alkyl group migrates from one carbon to an adjacent carbon. wikipedia.org

Evidence suggests that the [2.2.2] products are formed from the initially generated [3.2.1] adducts. nih.gov For instance, treatment of a purified 3,8-diazabicyclo[3.2.1]octane derivative with 10% trifluoroacetic acid (TFA) in dichloromethane (B109758) resulted in its complete conversion to the corresponding 2,5-diazabicyclo[2.2.2]octane product. acs.orgscribd.com

The proposed acid-catalyzed mechanism involves several steps nih.govscribd.com:

Protonation of the enamide carbon in the [3.2.1] system.

This protonation generates a carbocation at the C-4 position.

A Wagner-Meerwein rearrangement occurs, which involves the 1,2-migration of the C-5–C-6 bond to the C-4 carbocation.

Subsequent deprotonation yields the more stable diazabicyclo[2.2.2]octane framework.

This rearrangement pathway highlights that the formation of the [2.2.2] isomer is not typically the result of a direct cycloaddition (such as an aza-Diels-Alder reaction), but rather a post-cycloaddition isomerization of the [3.2.1] kinetic product. nih.gov

The rearrangement of the [3.2.1] to the [2.2.2] scaffold serves as a critical step in a domino reaction sequence that leads to the formation of novel tricyclic fused lactone-lactam systems. acs.orgacs.org This pathway is particularly accessible when acrylic acids are used as reactants in the initial cycloaddition. nih.govresearchgate.net

The formation of these complex tricyclic structures can be rationalized by a mechanism that builds upon the Wagner-Meerwein rearrangement nih.govscribd.com:

An initial 1,3-dipolar cycloaddition forms the 3,8-diazabicyclo[3.2.1]octane, which contains a carboxylic acid moiety.

This adduct undergoes an acid-catalyzed Wagner-Meerwein rearrangement to the 2,5-diazabicyclo[2.2.2]octane skeleton, which now exists as an iminium salt intermediate.

A final, rapid intramolecular lactonization occurs. The nucleophilic carboxylate group attacks the electrophilic iminium carbon, forming the lactone ring and yielding the final tricyclic product.

This domino process involves three distinct reactions: a 1,3-dipolar cycloaddition, a skeletal rearrangement, and an intramolecular SN2-type reaction. researchgate.net When acrylic acid and 2-phenylacrylic acid were employed as dipolarophiles, these tricyclic systems were obtained in significant yields of 71% and 50%, respectively. acs.orgresearchgate.net

Cycloaddition Mechanism Elucidation

The primary route to the 3,8-diazabicyclo[3.2.1]octane framework is the 1,3-dipolar cycloaddition of 3-oxidopyraziniums with various dipolarophiles, such as acrylate (B77674) derivatives. nih.govacs.org 3-Oxidopyraziniums function as azomethine ylide-type 1,3-dipoles. researchgate.netscribd.com

The reaction between a 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium and dipolarophiles like methyl acrylate or tert-butyl acrylate yields the corresponding 3,8-diazabicyclo[3.2.1]octane as the major product, often with only trace amounts of the isomeric 2,5-diazabicyclo[2.2.2]octane. nih.gov However, the choice of dipolarophile can influence the product distribution. For example, reaction with methyl 2-phenyl acrylate preferentially yields the [2.2.2] product. acs.orgacs.org

Table 1: Product Distribution in Cycloaddition Reactions of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium. nih.govacs.org
DipolarophileReaction Conditions3,8-diazabicyclo[3.2.1]octane Yield2,5-diazabicyclo[2.2.2]octane Yield
Methyl acrylateRoom Temp, 45 min73%Traces
tert-Butyl acrylateRoom Temp, 2 h62%Traces
Methyl crotonateRoom Temp, 6 h51%Not Detected
Methyl 2-phenyl acrylateRoom Temp, 4 h-40%
Acrylic acidRoom Temp, 45 minForms tricyclic lactone-lactam (71%) via rearrangement

Functional Group Interconversions on the Diazabicyclo[3.2.1]octane Framework

Once the diazabicyclo[3.2.1]octane scaffold is constructed, it can be subjected to various functional group interconversions to generate diverse analogues. These transformations are essential for modifying the properties of the core structure.

Common interconversions include modifications of substituents introduced during the cycloaddition step. For example, ester groups, such as a methyl carboxylate, are frequently present on the initial cycloadducts. rsc.org These esters can be hydrolyzed under basic conditions (e.g., using NaOH in methanol) to the corresponding carboxylic acids, which can then be used in further synthetic steps. rsc.org

Protecting groups are often employed during the synthesis of the bicyclic framework and their removal represents a key functional group interconversion. The N-Boc (tert-butyloxycarbonyl) group is a common protecting group for one of the nitrogen atoms. researchgate.net Its removal under acidic conditions, such as with TFA, liberates the secondary amine for further functionalization. Similarly, N-benzyl groups can be removed via hydrogenolysis. researchgate.net The synthesis of 3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-3,8-diazabicyclo[3.2.1]octane, for instance, involves the hydrolysis of a methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate precursor to remove the carbamate (B1207046) group. rsc.org These deprotection and modification strategies are crucial for building more complex molecules based on the diazabicyclo[3.2.1]octane scaffold. researchgate.net

Computational Chemistry and Theoretical Modeling of 5 Methyl 1,4 Diazabicyclo 3.2.1 Octane Systems

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

Density Functional Theory (DFT) has emerged as a powerful method for investigating the mechanisms of chemical reactions involving complex organic molecules. By calculating the electronic structure and energies of reactants, products, and transition states, DFT allows for a detailed exploration of reaction pathways, providing insights that are often difficult to obtain through experimental means alone.

Computational studies have been instrumental in elucidating the complex reaction mechanisms that lead to the formation of the diazabicyclo[3.2.1]octane core. DFT calculations, often at the B3LYP/6-31G(d) level of theory, have been used to model the formation of these bicyclic systems, which can involve multi-step "domino" processes. researchgate.netresearchgate.net For instance, the reaction between a 3-oxidopyrazinium ylide and an alkene dipolarophile does not proceed through a simple one-step cycloaddition. Instead, theoretical studies have revealed a more complex pathway. researchgate.netacs.orgnih.gov

The process typically begins with a 1,3-dipolar cycloaddition to form a kinetically favored [3+2] cycloadduct. researchgate.netacs.org This initial adduct, a diazabicyclo[3.2.1]octane derivative, can then undergo a skeletal rearrangement to form a thermodynamically more stable diazabicyclo[2.2.2]octane structure. researchgate.netacs.orgnih.gov DFT calculations are crucial for mapping the potential energy surface of this entire process. By locating the transition states for both the initial cycloaddition and the subsequent rearrangement, researchers can calculate the activation energies for each step. This analysis reveals the feasibility of the proposed mechanism and explains why, in some cases, the rearranged product is observed experimentally. acs.orgnih.gov The feasibility of this rearrangement mechanism has been assessed and confirmed using the DFT method at the B3LYP/6-31G(d) level. researchgate.netnih.gov

Table 1: Illustrative DFT-Calculated Energy Barriers for Bicyclization and Rearrangement

The following data is representative of DFT studies on related diazabicyclo-forming reactions and illustrates the type of insights gained from such calculations.

Reaction Step System Computational Level Calculated Activation Energy (kcal/mol)
1,3-Dipolar Cycloaddition Pyrazinium-3-olate + Methyl Methacrylate B3LYP/6-31G(d) 12.5
Skeletal Rearrangement [3.2.1] to [2.2.2] system B3LYP/6-31G(d) 15.8

DFT and related computational methods are highly effective in predicting the regioselectivity and stereoselectivity of cycloaddition reactions that form the diazabicyclo[3.2.1]octane skeleton. numberanalytics.commdpi.com The outcome of these reactions is governed by a combination of electronic and steric factors, which can be quantitatively analyzed using theoretical models. numberanalytics.comnih.gov

Frontier Molecular Orbital (FMO) theory is a key concept applied in these predictions. numberanalytics.com The regioselectivity is determined by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. numberanalytics.com DFT calculations provide the energies and coefficients of these orbitals. The preferred regioisomer is the one that results from the alignment of the largest HOMO and LUMO coefficients on the reacting atoms. numberanalytics.com Substituents on the reactants can significantly alter the electronic properties and orbital coefficients, thereby directing the regioselectivity. numberanalytics.comnih.gov

For example, in the 1,3-dipolar cycloaddition of 3-oxidopyraziniums with unsymmetrical alkenes like methyl acrylate (B77674), DFT studies have successfully predicted the formation of the observed regioisomer. researchgate.netacs.org These theoretical results are consistent with experimental findings, confirming the predictive power of DFT in these complex reactions. acs.orgnih.gov In some cases, mixtures of regioisomers are obtained, and computational models can predict the expected ratios by comparing the activation barriers for the competing pathways. acs.orgnih.gov

Table 2: Theoretical vs. Experimental Regioselectivity in the Cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with Methyl Cinnamate

This table is based on findings for related systems and demonstrates the predictive capability of computational methods.

Product Regioisomer A Regioisomer B
Predicted Outcome (DFT) Lower Activation Energy Higher Activation Energy
Experimental Outcome Major Product Minor Product
Observed Ratio 3 4

Molecular Dynamics and Conformational Analysis via Computational Methods

The 5-Methyl-1,4-diazabicyclo[3.2.1]octane system possesses a conformationally restricted yet dynamic structure. Understanding its preferred three-dimensional shapes and flexibility is crucial for applications in areas like drug design. Molecular Dynamics (MD) simulations and other computational conformational analysis methods provide atomic-level insights into the dynamic behavior of this bicyclic scaffold.

MD simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. These simulations can reveal the accessible conformational space, the relative energies of different conformers, and the energy barriers for interconversion between them. For a molecule like this compound, MD can be used to study the puckering of the six- and seven-membered rings within the bicyclic system and the orientation of the methyl substituent.

While specific MD studies on this compound are not extensively detailed in the literature, the methodology is widely applied to similar bicyclic systems. researchgate.net For instance, simulations on related diazabicycloalkanes have been used to understand their structural flexibility and interactions with their environment, such as solvent molecules or biological macromolecules. rsc.orgresearchgate.net Such studies typically involve geometry optimization of the starting structure using quantum mechanical methods, followed by long-timescale MD simulations to sample a wide range of conformations and provide a comprehensive picture of the molecule's dynamic properties.

In Silico Approaches for Structure-Activity Relationship (SAR) Elucidation in Drug Design

The diazabicyclo[3.2.1]octane scaffold is recognized as a privileged structure in medicinal chemistry, appearing in molecules with a wide range of biological activities. researchgate.net In silico methods play a critical role in elucidating the Structure-Activity Relationships (SAR) of derivatives based on this core, guiding the design of more potent and selective drug candidates.

In silico SAR studies involve correlating the structural features of a series of compounds with their measured biological activity. This is often achieved through techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.

Molecular Docking: This technique predicts the preferred orientation of a molecule (a ligand) when bound to a biological target, such as a protein receptor or enzyme. For derivatives of this compound, docking studies can help visualize how the rigid bicyclic core orients various substituents within the target's binding site. This information is invaluable for understanding why certain modifications enhance activity while others diminish it. nih.govnih.gov

QSAR: QSAR models use statistical methods to create a mathematical relationship between chemical structure and biological activity. Descriptors calculated from the molecular structure (e.g., LogP for lipophilicity, molecular weight, polar surface area (TPSA), and electronic properties) are correlated with activity. chemscene.com By analyzing a series of this compound analogs, a QSAR model could identify the key physicochemical properties that drive biological potency, enabling the rational design of new compounds with improved therapeutic profiles. brieflands.com

Table 3: Representative Molecular Descriptors Used in In Silico SAR Studies

This table illustrates the types of computational data used to build SAR models for drug design.

Compound Series Molecular Weight LogP Topological Polar Surface Area (TPSA) Number of H-Bond Donors Number of H-Bond Acceptors Predicted Binding Affinity (kcal/mol)
Analog 1 250.3 2.1 45.5 1 3 -8.5
Analog 2 264.3 2.5 45.5 1 3 -9.1
Analog 3 284.7 1.8 65.7 2 4 -9.8
Analog 4 298.8 2.2 65.7 2 4 -10.2

Through these computational approaches, the development of novel therapeutics based on the this compound scaffold can be significantly accelerated, reducing the time and cost associated with traditional trial-and-error synthesis and testing.

Future Directions and Interdisciplinary Research Opportunities

Innovations in Asymmetric Synthesis of Chiral 5-Methyl-1,4-diazabicyclo[3.2.1]octane Enantiomers

The development of efficient and stereoselective synthetic routes to enantiomerically pure this compound is a critical area for future investigation. While methods for the synthesis of related bicyclic systems like 8-azabicyclo[3.2.1]octanes are known, dedicated strategies for the asymmetric synthesis of the target compound remain to be fully explored. ontosight.aiacs.org Future research could focus on several innovative approaches:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or their derivatives, could provide a direct pathway to the chiral scaffold. This approach has been successfully employed for other nitrogen-containing bicyclic compounds.

Organocatalytic Strategies: The use of chiral organocatalysts, such as proline derivatives or cinchona alkaloids, could enable the enantioselective construction of key intermediates or the direct formation of the bicyclic ring system through cascade reactions.

Transition-Metal Catalysis: Chiral transition-metal complexes could be employed to catalyze key bond-forming reactions in an enantioselective manner. For instance, asymmetric hydrogenation, cyclization, or C-H activation reactions could be explored to set the desired stereochemistry.

Enzymatic Resolutions: Biocatalytic methods, such as enzymatic kinetic resolution of a racemic mixture of this compound or its precursors, could offer a highly selective and environmentally benign route to the pure enantiomers.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The constrained bicyclic structure of this compound is expected to impart unique reactivity. Future studies should aim to uncover and harness these properties for the synthesis of novel and complex molecular architectures.

One promising avenue is the exploration of ring-rearrangement and ring-expansion reactions. For instance, studies on related 3-oxidopyraziniums have shown that they can undergo 1,3-dipolar cycloadditions to form 3,8-diazabicyclo[3.2.1]octane systems, which can then rearrange to 2,5-diazabicyclo[2.2.2]octanes via a Wagner-Meerwein type rearrangement. nih.gov Investigating similar transformations starting from derivatives of this compound could lead to new bicyclic and tricyclic frameworks. nih.gov

Furthermore, the development of functionalized nitroxides from similar bicyclic systems suggests the potential for this compound to serve as a precursor to stable radicals with applications in materials science and as oxidation catalysts. mdpi.com The regioselective functionalization of the carbon and nitrogen atoms of the scaffold also warrants further investigation to expand its synthetic utility.

Advanced Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental work will be crucial for the rational design of novel derivatives of this compound with tailored properties. Density Functional Theory (DFT) studies have proven valuable in understanding the regio- and stereoselectivity of reactions forming diazabicyclo[3.2.1]octane systems. nih.gov

Future computational efforts could focus on:

Predicting Reactivity: DFT calculations can be used to predict the most likely sites for electrophilic and nucleophilic attack, as well as to model the transition states of potential reactions, thereby guiding the development of new synthetic methods.

Conformational Analysis: Understanding the conformational preferences of the bicyclic system is key to designing molecules with specific shapes for biological or catalytic applications. Molecular mechanics and molecular dynamics simulations can provide insights into the accessible conformations.

Docking Studies: For applications in drug discovery, molecular docking simulations can be used to predict the binding modes of this compound derivatives to biological targets such as enzymes and receptors. nih.gov This can aid in the design of more potent and selective inhibitors. nih.gov

These computational predictions can then be validated through targeted synthesis and experimental testing, creating an iterative cycle of design, synthesis, and evaluation.

Expansion of Catalytic Repertoire and Scope

The presence of two nitrogen atoms in the this compound scaffold suggests its potential as a catalyst or ligand in organic synthesis. Its structural relative, 1,4-diazabicyclo[2.2.2]octane (DABCO), is a well-known and widely used catalyst for a variety of organic transformations, including Morita-Baylis-Hillman reactions, cycloadditions, and as a base catalyst. eurjchem.comresearchgate.netscribd.com

Future research should explore the catalytic activity of this compound in similar reactions. The chiral nature of the molecule makes it a particularly attractive candidate for asymmetric catalysis. By analogy with other chiral amines and diamines, it could potentially be used as:

A Chiral Base Catalyst: For enantioselective proton transfer reactions.

A Chiral Ligand: For transition metals in a wide range of asymmetric transformations.

An Organocatalyst: For reactions proceeding through enamine or iminium ion intermediates.

The development of derivatives with tunable steric and electronic properties could further expand its catalytic scope.

Table 1: Potential Catalytic Applications of this compound

Catalysis TypePotential ReactionsRationale
Asymmetric Base CatalysisMichael additions, Aldol reactionsChiral amine functionality can facilitate enantioselective proton transfer.
Chiral Ligand in Metal CatalysisAsymmetric hydrogenation, allylic alkylationThe two nitrogen atoms can chelate to a metal center, creating a chiral environment.
OrganocatalysisEnamine and iminium ion catalysisPotential for asymmetric functionalization of aldehydes and ketones.

Application in Emerging Areas of Chemical Biology and Supramolecular Chemistry

The rigid, three-dimensional structure of this compound makes it an attractive scaffold for applications in chemical biology and supramolecular chemistry.

In chemical biology , derivatives of the closely related 3,8-diazabicyclo[3.2.1]octane have been synthesized as analogues of the HIV-1 entry inhibitor Maraviroc, demonstrating the potential of this scaffold in medicinal chemistry. nih.govrsc.org The 3,6-diazabicyclo[3.2.1]octane framework is also of interest as a structural motif for enzyme inhibitors. nih.goviucr.org Future work could involve the synthesis and biological evaluation of a library of this compound derivatives to explore their potential as:

Enzyme Inhibitors: The rigid scaffold can be used to present functional groups in a precise orientation to interact with the active site of an enzyme.

Receptor Ligands: The defined stereochemistry and potential for functionalization make it a candidate for targeting specific receptors.

Molecular Probes: Fluorescently labeled derivatives could be used to study biological processes.

In supramolecular chemistry , the size, shape, and basicity of this compound make it a potential guest molecule for host systems such as cucurbiturils or cyclodextrins. The formation of host-guest complexes could be used to control its reactivity, solubility, or to develop new materials with interesting properties.

Q & A

Q. What are the established synthetic routes for 5-methyl-1,4-diazabicyclo[3.2.1]octane?

The synthesis of bicyclic diazabicyclo systems often involves cascade reactions or imine formation followed by cyclization. For example, hydrogenation of intermediates like 1,6-addition products (e.g., compound 137 ) under catalytic hydrogenation conditions can yield 2-azabicyclo[3.2.1]octane derivatives in high yields (86%) . For diazabicyclo[3.2.1]octanes, cascade reactions involving silyloxyallyl cations or rearrangements of oxaziridines have been explored, though yields may vary depending on substituents .

Q. Which spectroscopic techniques are critical for structural confirmation?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the bicyclic scaffold and methyl substitution. X-ray crystallography using programs like SHELXL (SHELX system) provides unambiguous stereochemical assignment, particularly for resolving strained bicyclic conformations . For example, benzo[b]-1,4-diazabicyclo[3.2.1]octane derivatives were validated via spectral data and crystallographic refinement .

Q. What biological targets are associated with diazabicyclo[3.2.1]octane derivatives?

Analogous compounds, such as 8-azabicyclo[3.2.1]octane derivatives, interact with monoamine transporters (e.g., dopamine and serotonin transporters) and 5-HT4 receptors, suggesting potential neurological applications . These findings highlight the need for target validation studies using radioligand binding assays or functional cell-based assays.

Advanced Research Questions

Q. How can stereochemical challenges in synthesis be systematically addressed?

Stereochemical control in bicyclic systems requires enantioselective catalysis or chiral auxiliaries. For example, enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold (a structural analog) employs asymmetric hydrogenation or organocatalytic methods to achieve >90% enantiomeric excess (ee) . Computational tools like molecular docking (e.g., AutoDock Vina) can predict binding conformations to guide stereochemical optimization .

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies in activity data (e.g., IC50 values) may arise from variations in assay conditions or compound purity. Orthogonal validation using:

  • High-Performance Liquid Chromatography (HPLC-MS) to confirm purity .
  • Functional assays (e.g., calcium flux for GPCR targets) to cross-validate binding data .
  • Meta-analysis of published datasets with strict inclusion/exclusion criteria .
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Q. How can reaction yields for diazabicyclo[3.2.1]octane synthesis be optimized?

Yield optimization involves:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for hydrogenation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Design of Experiments (DoE) : Multivariate analysis to identify critical parameters (temperature, stoichiometry) .

Q. What computational approaches support structure-activity relationship (SAR) studies?

  • Quantitative Structure-Activity Relationship (QSAR) : Predict bioactivity using descriptors like logP, topological polar surface area (TPSA) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions for tropane alkaloid analogs .
  • Density Functional Theory (DFT) : Analyze transition states in cascade reactions to refine synthetic pathways .

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